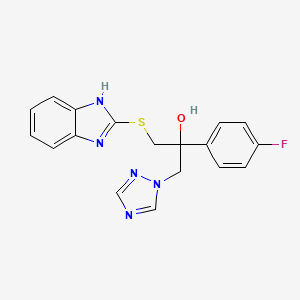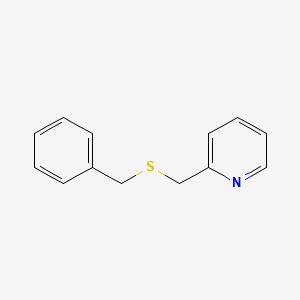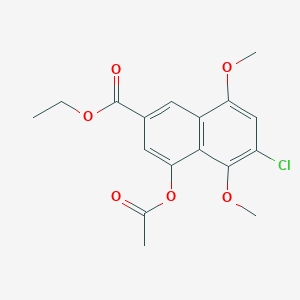![molecular formula C8H6BrNO2 B15364444 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one is a heterocyclic compound that features a bromine atom attached to a pyrano-pyridine fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrano-pyridine core. This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydropyran compound.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction. This step often employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the pyrano-pyridine ring system.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrano-pyridine derivative.
Applications De Recherche Scientifique
3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrano-pyridine ring system can form specific interactions with active sites or binding pockets, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one: can be compared with other brominated heterocycles such as:
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the position of the bromine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new molecules for various applications.
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
3-bromo-8H-pyrano[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-6-7(10-2-5)3-12-4-8(6)11/h1-2H,3-4H2 |
Clé InChI |
GRJONFQHFZQLDA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=N2)Br)C(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)



![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)






![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

